molecular formula C12H16F6N2O2 B6748819 N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B6748819
M. Wt: 334.26 g/mol
InChI Key: PXHXWBWQZPAXHE-SFYZADRCSA-N
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Description

N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with butanoyl and trifluoromethyl groups

Properties

IUPAC Name

N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F6N2O2/c1-2-3-9(21)20-6-7(19-10(22)12(16,17)18)4-5-8(20)11(13,14)15/h7-8H,2-6H2,1H3,(H,19,22)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHXWBWQZPAXHE-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(CCC1C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1C[C@@H](CC[C@H]1C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Butanoylation: The butanoyl group is added through an acylation reaction using butanoyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with 2,2,2-trifluoroacetamide under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl and butanoyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,6S)-1-butanoyl-6-(methyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
  • N-[(3R,6S)-1-butanoyl-6-(ethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
  • N-[(3R,6S)-1-butanoyl-6-(fluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Uniqueness

The presence of the trifluoromethyl group in N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These properties can enhance its efficacy and selectivity in various applications.

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